molecular formula C14H18O2 B2652777 Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid CAS No. 2174000-10-1

Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid

Cat. No.: B2652777
CAS No.: 2174000-10-1
M. Wt: 218.296
InChI Key: UXHQGKGQRVLIJD-MFKMUULPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid: is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, and an acetic acid functional group. The compound’s chirality arises from the presence of a stereocenter at the 1-position of the indane ring, making it a racemic mixture of two enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid typically involves the following steps:

    Formation of the Indane Core: The indane core can be synthesized through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via a Grignard reaction, where an isopropyl magnesium bromide reagent reacts with the indane core.

    Formation of the Acetic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Friedel-Crafts alkylation and Grignard reactions, as well as the implementation of efficient purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring in the indane moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.

Biology

In biological research, this compound can be used to study the effects of chirality on biological activity. The two enantiomers may exhibit different interactions with biological targets, making it a valuable tool for studying enantioselectivity.

Medicine

In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The indane moiety is a common structural motif in many pharmaceuticals, and modifications to this structure can lead to the development of new drugs.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, fragrances, and other fine chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid involves its interaction with specific molecular targets. The acetic acid group can form hydrogen bonds with biological macromolecules, while the indane moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]propanoic acid
  • 2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]butanoic acid
  • 2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]pentanoic acid

Uniqueness

Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid is unique due to its specific combination of an indane core with an acetic acid functional group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds with different alkyl chain lengths or functional groups.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

2-[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-9(2)13-7-10(8-14(15)16)11-5-3-4-6-12(11)13/h3-6,9-10,13H,7-8H2,1-2H3,(H,15,16)/t10-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHQGKGQRVLIJD-MFKMUULPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(C2=CC=CC=C12)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@@H](C2=CC=CC=C12)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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